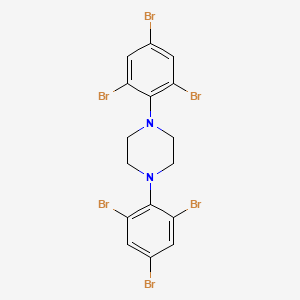
1,4-Bis(2,4,6-tribromophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(2,4,6-tribromophenyl)piperazine is a brominated organic compound that features a piperazine ring substituted with two 2,4,6-tribromophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2,4,6-tribromophenyl)piperazine typically involves the reaction of piperazine with 2,4,6-tribromophenyl derivatives. One common method includes the nucleophilic substitution reaction where piperazine reacts with 2,4,6-tribromobenzyl bromide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(2,4,6-tribromophenyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of bromine atoms, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like ethanol or DMF.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(2,4,6-tribromophenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of flame retardants and other materials requiring brominated compounds.
Wirkmechanismus
The mechanism of action of 1,4-Bis(2,4,6-tribromophenyl)piperazine is not fully understood but is believed to involve interactions with cellular proteins and enzymes. The bromine atoms may play a role in enhancing the compound’s binding affinity to specific molecular targets, thereby modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE)
- Decabromodiphenyl ethane (DBDPE)
- Hexabromobenzene (HBBz)
- Pentabromoethylbenzene (PBEB)
- Pentabromotoluene (PBT)
- 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH)
Uniqueness
1,4-Bis(2,4,6-tribromophenyl)piperazine is unique due to its piperazine core, which imparts distinct chemical and biological properties compared to other brominated compounds. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
62898-35-5 |
|---|---|
Molekularformel |
C16H12Br6N2 |
Molekulargewicht |
711.7 g/mol |
IUPAC-Name |
1,4-bis(2,4,6-tribromophenyl)piperazine |
InChI |
InChI=1S/C16H12Br6N2/c17-9-5-11(19)15(12(20)6-9)23-1-2-24(4-3-23)16-13(21)7-10(18)8-14(16)22/h5-8H,1-4H2 |
InChI-Schlüssel |
JBACIZSEUFMLLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=C(C=C(C=C2Br)Br)Br)C3=C(C=C(C=C3Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



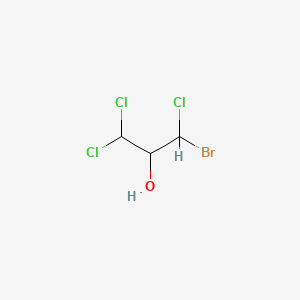
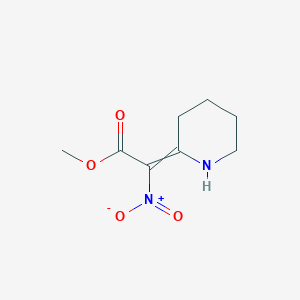

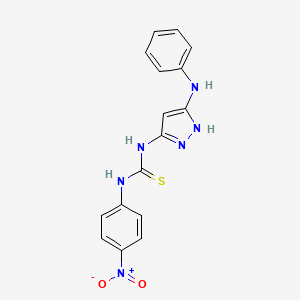
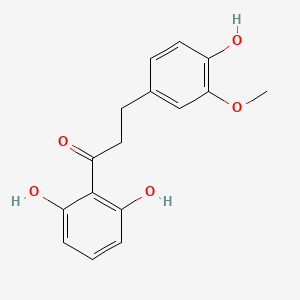
![3-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]butan-1-one](/img/structure/B14508489.png)
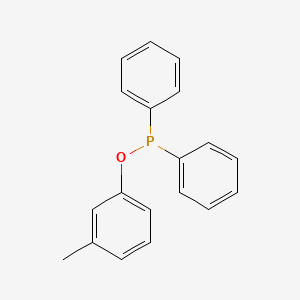
![2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde](/img/structure/B14508497.png)
![Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl-](/img/structure/B14508507.png)
![Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane](/img/structure/B14508514.png)
![Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane](/img/structure/B14508521.png)


